

Application Note: Quantification of 10,11-Dihydrocarbamazepine using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: **10,11-Dihydrocarbamazepine**

Cat. No.: **B140432**

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Introduction

10,11-Dihydrocarbamazepine, also known as the active metabolite of oxcarbazepine, is a crucial analyte in clinical and pharmaceutical research.^{[1][2]} Its accurate quantification in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of **10,11-Dihydrocarbamazepine**. The described methods are applicable to researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of **10,11-Dihydrocarbamazepine** in biological samples due to its robustness and availability in most analytical laboratories.^[3] For higher sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.^{[3][4]} This document will focus on a validated HPLC-UV method and also provide comparative data for LC-MS/MS methods.

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis for the quantification of **10,11-Dihydrocarbamazepine** in human plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup prior to HPLC analysis.[\[1\]](#)

Materials:

- Human serum or plasma samples
- Methanol (HPLC Grade)
- Internal Standard (IS) solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol)[\[1\]](#)[\[3\]](#)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 100 μ L of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
- Add a predetermined amount of the internal standard solution.
- Add a protein precipitating agent, such as methanol or acetonitrile.[\[1\]](#)[\[5\]](#)
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 \times g for 10 minutes to pellet the precipitated proteins.[\[6\]](#)
- Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

Chromatographic Conditions for HPLC-UV Analysis

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)[\[1\]](#)[\[4\]](#)

Reagents:

- Acetonitrile (HPLC Grade)
- Phosphate buffer[1][3]
- Milli-Q grade water[7]

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common ratio is 466:168 (v/v).[1][3]
- Chromatographic Separation:
 - Set the flow rate to 1.0 mL/min.[8]
 - Set the injection volume to 20 µL.[3]
 - Maintain the column at room temperature or a controlled temperature of 30 °C.[1]
 - Set the UV detector wavelength to 210 nm.[1][3]
- Analysis: Inject the prepared sample supernatant onto the HPLC system and record the chromatogram. The retention time for **10,11-Dihydrocarbamazepine** will vary depending on the exact conditions but is typically in the range of 5-10 minutes.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of different HPLC methods for **10,11-Dihydrocarbamazepine** quantification.

Table 1: HPLC-UV Method Performance

Parameter	Reported Performance	Matrix	Reference
Linearity Range	1.0 - 50.0 µg/mL	Serum/Plasma	[1] [2] [3]
Limit of Quantification (LOQ)	1.0 µg/mL	Serum/Plasma	[1] [2] [3]
Intra-assay Precision (CV%)	2.0% - 7.0%	Serum	[1] [2] [3]
Inter-assay Precision (CV%)	2.3% - 4.3%	Serum	[1] [2] [3]
Analytical Recovery	101.3% - 110.8%	Serum/Plasma	[1] [2] [3]

Table 2: LC-MS/MS Method Performance

Parameter	Reported Performance	Matrix	Reference
Linearity Range	40 - 10,500 ng/mL	Plasma	[4]
Limit of Quantification (LOQ)	<0.1 µg/mL	Serum	[3]
Intra-day Precision (CV%)	0.8% - 4.4%	Plasma	[1]
Inter-day Precision (CV%)	1.5% - 7.1%	Plasma	[1]
Accuracy	94.1% - 107.1%	Plasma	[1]

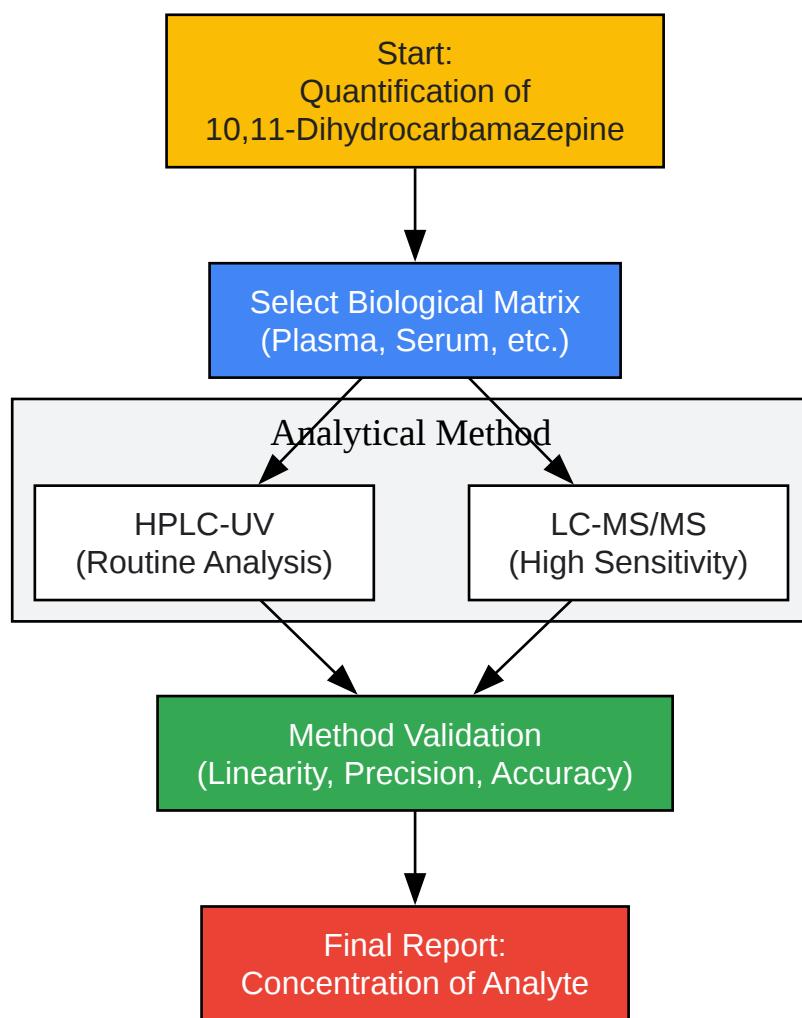
Visualizations

The following diagrams illustrate the experimental workflow for the quantification of **10,11-Dihydrocarbamazepine**.



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Caption: Experimental workflow from sample preparation to HPLC analysis.



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Caption: Logical relationship of the analytical method selection process.

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